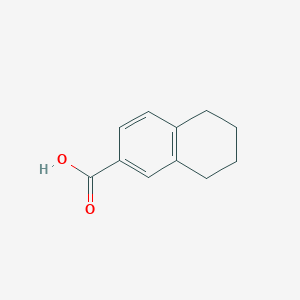

5,6,7,8-Tetrahydro-2-naphthoic acid

Übersicht

Beschreibung

5,6,7,8-Tetrahydro-2-Naphthoesäure ist eine monocarbonsäure, die aus 1,2,3,4-Tetrahydronaphthalin abgeleitet ist, das an Position 6 durch eine Carbonsäuregruppe substituiert ist. Sie ist bekannt für ihre Anwendungen in verschiedenen Bereichen, einschließlich Pharmazeutika und organischer Synthese .

Wirkmechanismus

Target of Action

5,6,7,8-Tetrahydro-2-naphthoic acid, also known as 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, is a monocarboxylic acid that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a carboxylic acid group . It is a synthetic intermediate useful for pharmaceutical synthesis

Mode of Action

It is known to be involved in the anaerobic degradation of naphthalene .

Biochemical Pathways

In the anaerobic degradation of naphthalene, naphthalene is carboxylated to 2-naphthoic acid, which forms a coenzyme A thioester. This is then reduced to 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A (THNCoA), which is further reduced to hexahydro-2-naphthoyl-CoA (HHNCoA) by tetrahydronaphthoyl-CoA reductase . This reduction process involves a sequence of β-oxidation-like degradation reactions starting with a hydratase acting on HHNCoA .

Result of Action

The result of the action of this compound in the anaerobic degradation of naphthalene leads to the formation of the downstream intermediate cis-2-carboxycyclohexylacetyl-CoA . This is the substrate for the previously described lower degradation pathway leading to the central metabolism .

Action Environment

The action of this compound is influenced by the anaerobic environment in which it operates

Biochemische Analyse

Biochemical Properties

5,6,7,8-Tetrahydro-2-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a metabolite in the anaerobic degradation pathway of naphthalene, where it interacts with enzymes such as tetrahydronaphthoyl-CoA reductase . This enzyme catalyzes the reduction of this compound to hexahydro-2-naphthoyl-CoA, a crucial step in the degradation process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in sulfate-reducing bacterial cultures, this compound is involved in the degradation of polycyclic aromatic hydrocarbons, impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for tetrahydronaphthoyl-CoA reductase, facilitating the reduction process. This interaction is crucial for the subsequent steps in the anaerobic degradation pathway of naphthalene, leading to the formation of hexahydro-2-naphthoyl-CoA . Additionally, the compound’s role as a Bronsted acid allows it to donate protons in biochemical reactions, further influencing molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied extensively. Over time, the compound undergoes reduction reactions, leading to the formation of various metabolites. These changes can impact its long-term effects on cellular function. For instance, in anaerobic conditions, this compound is sequentially reduced to decahydro-2-naphthoic acid, highlighting its dynamic nature in biochemical environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and influence metabolic pathways without adverse effects. At higher doses, it can lead to toxic effects, impacting cellular function and overall health. Studies have shown that the compound’s impact on metabolic pathways is dose-dependent, with higher concentrations leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the anaerobic degradation of naphthalene. It is converted to hexahydro-2-naphthoyl-CoA by tetrahydronaphthoyl-CoA reductase, followed by further reduction and degradation steps. These pathways highlight the compound’s role in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its role in metabolic pathways and biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate enzymes and proteins, facilitating its role in biochemical reactions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

-

Hydrierung von 2-Naphthoesäure: : Ein übliches Verfahren beinhaltet die Hydrierung von 2-Naphthoesäure unter Verwendung eines geeigneten Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas. Die Reaktion erfolgt typischerweise unter milden Bedingungen mit Temperaturen von 25°C bis 50°C und Drücken von 1-5 atm .

-

Cyclisierung von 1,2,3,4-Tetrahydronaphthalin: : Ein weiteres Verfahren beinhaltet die Cyclisierung von 1,2,3,4-Tetrahydronaphthalin mit einem Carboxylierungsmittel wie Kohlendioxid in Gegenwart einer starken Base wie Natriumhydrid (NaH). Diese Reaktion wird üblicherweise bei erhöhten Temperaturen (100-150°C) und unter einer Inertatmosphäre durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion verwendet häufig das Hydrierungsverfahren aufgrund seiner Effizienz und Skalierbarkeit. Der Prozess beinhaltet kontinuierliche Durchflussreaktoren, in denen 2-Naphthoesäure über ein Festbett eines Pd/C-Katalysators hydriert wird. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Produkts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation: : 5,6,7,8-Tetrahydro-2-Naphthoesäure kann Oxidationsreaktionen eingehen, um entsprechende Ketone oder Alkohole zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃) .

-

Reduktion: : Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) zu 5,6,7,8-Tetrahydro-2-naphthalenmethanol reduziert werden .

-

Substitution: : Sie kann an Substitutionsreaktionen teilnehmen, insbesondere an der Carboxylgruppe, um Ester, Amide oder andere Derivate zu bilden. Reagenzien wie Thionylchlorid (SOCl₂) oder Dicyclohexylcarbodiimid (DCC) werden häufig verwendet .

Hauptprodukte

Oxidation: 5,6,7,8-Tetrahydro-2-naphthalenon

Reduktion: 5,6,7,8-Tetrahydro-2-naphthalenmethanol

Substitution: Verschiedene Ester und Amide, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese wird 5,6,7,8-Tetrahydro-2-Naphthoesäure als Zwischenprodukt für die Synthese komplexerer Moleküle verwendet. Ihre Derivate sind wertvoll bei der Herstellung von Pharmazeutika und Agrochemikalien .

Biologie

Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich entzündungshemmender und antimikrobieller Eigenschaften. Ihre Derivate werden für die Verwendung in der Medikamentenentwicklung untersucht .

Medizin

In der pharmazeutischen Chemie dient sie als Baustein für die Synthese verschiedener therapeutischer Wirkstoffe. Ihre Derivate haben sich bei der Behandlung von Erkrankungen wie Entzündungen und bakteriellen Infektionen als vielversprechend erwiesen .

Industrie

Industriell wird sie bei der Herstellung von Spezialchemikalien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten verwendet .

Wirkmechanismus

Der Mechanismus, durch den 5,6,7,8-Tetrahydro-2-Naphthoesäure ihre Wirkung entfaltet, hängt von ihrer jeweiligen Anwendung ab. In biologischen Systemen kann sie mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Beispielsweise könnten ihre entzündungshemmenden Wirkungen auf die Hemmung von Cyclooxygenase-Enzymen zurückzuführen sein, wodurch die Produktion von pro-inflammatorischen Mediatoren reduziert wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,2,3,4-Tetrahydronaphthalin-6-carbonsäure

- Tetralin-β-carbonsäure

Einzigartigkeit

5,6,7,8-Tetrahydro-2-Naphthoesäure ist durch ihr spezifisches Substitutionsmuster einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen bietet sie ein Gleichgewicht zwischen Reaktivität und Stabilität, was sie zu einem vielseitigen Zwischenprodukt in der Synthese macht .

Biologische Aktivität

5,6,7,8-Tetrahydro-2-naphthoic acid (CAS Number: 1131-63-1) is a monocarboxylic acid derived from tetrahydronaphthalene. It has garnered interest due to its potential biological activities, particularly in microbial metabolism and plant growth regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and applications.

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- Structure : The compound features a carboxylic acid group at the 6-position of the naphthalene structure, contributing to its unique biochemical properties.

1. Microbial Metabolism

Research indicates that this compound plays a significant role in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs). A study by Eva Annweiler et al. demonstrated that this compound is a major metabolite during the anaerobic degradation of naphthalene and tetralin by sulfate-reducing bacteria. The study revealed that these bacteria could utilize tetralin as a carbon source, leading to the production of this compound through specific metabolic pathways .

2. Plant Growth Regulation

This compound has shown potential as a plant growth regulator. Research indicates that it may influence cellular growth and development through interactions with plant hormone pathways. For example, the structural characteristics of naphthoic acids are believed to affect their biological activity by influencing their adsorption at cellular interfaces .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Studies suggest that this compound may interact with various enzymes involved in metabolic pathways. Its unique structural features allow it to participate in biochemical reactions that are crucial for microbial metabolism .

- Hormonal Activity : The compound's carboxylic acid group may facilitate interactions with plant hormone receptors or mimic hormone activity, thereby influencing growth processes .

Table 1: Summary of Key Studies on Biological Activity

Structural Comparisons

This compound shares structural similarities with other naphthoic acids but is distinguished by its tetrahydrogenation. This modification enhances its reactivity and specificity in biological systems.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthoic Acid | Aromatic Carboxylic Acid | Lacks tetrahydrogenation; more stable aromaticity |

| 1-Naphthoic Acid | Aromatic Carboxylic Acid | Similar structure but different positioning |

| 4-Hydroxy-2-naphthoic Acid | Hydroxy-substituted Naphthalene | Contains hydroxyl group affecting solubility |

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWXAGBBPCRION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150285 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-63-1 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1131-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B84YP7QPC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.